molecular formula C15H9F2NOS B2947032 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1421262-72-7

2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

Cat. No. B2947032
CAS RN: 1421262-72-7
M. Wt: 289.3
InChI Key: XHOROQIFOWSXKP-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole, commonly known as DFTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFTZ is a thiazole derivative, which is a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure. In

Mechanism of Action

The mechanism of action of DFTZ is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cancer cells or bacteria. DFTZ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. DFTZ has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
DFTZ has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, DFTZ has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFTZ has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In antimicrobial research, DFTZ has been shown to disrupt the cell membrane of bacteria, leading to cell death. DFTZ has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of DFTZ is its potential as a multifunctional compound, with applications in various fields. DFTZ is also relatively easy to synthesize, with a high yield under optimized conditions. However, one limitation of DFTZ is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications. DFTZ also requires further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on DFTZ include investigating its potential applications in other fields, such as organic electronics and catalysis. Further studies are also needed to fully understand its mechanism of action and potential side effects. In addition, the development of DFTZ derivatives may lead to compounds with improved solubility and efficacy. The use of DFTZ in combination with other compounds may also lead to synergistic effects, improving its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DFTZ involves the reaction between 3,4-difluoroaniline and 2-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazole ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

DFTZ has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DFTZ has been investigated as an anticancer agent due to its ability to inhibit the growth of cancer cells. DFTZ has also been studied as an antimicrobial agent, showing promising results against various bacterial strains. In materials science, DFTZ has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties. In analytical chemistry, DFTZ has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NOS/c16-11-6-5-9(7-12(11)17)15-18-13(8-20-15)10-3-1-2-4-14(10)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOROQIFOWSXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

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